Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate
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Overview
Description
Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazine ring fused with a tetrahydropyridine moiety, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as diamines and diketones.
Introduction of the Tetrahydropyridine Moiety: The tetrahydropyridine moiety is introduced via a cyclization reaction involving suitable starting materials like 1,4-diketones and amines.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A compound known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with similar structural motifs used in various chemical and biological studies.
Uniqueness
Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate is unique due to its specific combination of the pyrazine and tetrahydropyridine rings, which imparts distinct chemical and biological properties
Biological Activity
Methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
This compound is a derivative of pyrazine and tetrahydropyridine. The synthesis typically involves the reaction of pyrazine derivatives with tetrahydropyridine compounds under specific conditions to yield this complex structure. The chemical formula for this compound is C12H14N4O2, and it is characterized by its unique heterocyclic structure that contributes to its biological properties.
The biological activity of this compound is largely attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its therapeutic effects.
- Receptor Binding : It exhibits affinity for specific receptors in the body, which can modulate physiological responses. For instance, it may act as an agonist or antagonist at neurotransmitter receptors.
Antitumor Activity
Research has indicated that this compound possesses notable antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
HeLa (Cervical) | 20 | Cell cycle arrest |
A549 (Lung) | 18 | Inhibition of proliferation |
These findings suggest potential applications in cancer therapy, particularly in synergistic combinations with existing chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
This antimicrobial activity highlights its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
- Synergistic Effects : Research conducted on breast cancer cell lines demonstrated that combining this compound with doxorubicin resulted in enhanced cytotoxicity compared to either agent alone .
- Antimicrobial Studies : A comprehensive screening against various pathogens revealed that the compound could serve as a template for developing novel antimicrobial agents effective against resistant strains .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-16-11(15)10-7-13-9(6-14-10)8-2-4-12-5-3-8/h2,6-7,12H,3-5H2,1H3 |
InChI Key |
MPKSIYWLCLUIFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)C2=CCNCC2 |
Origin of Product |
United States |
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